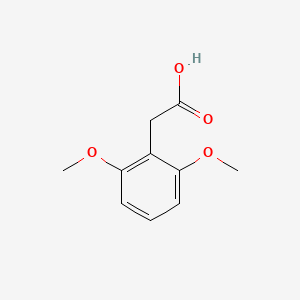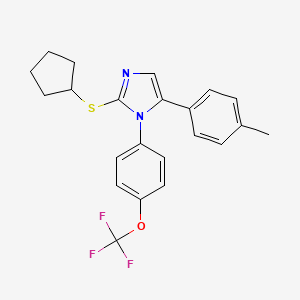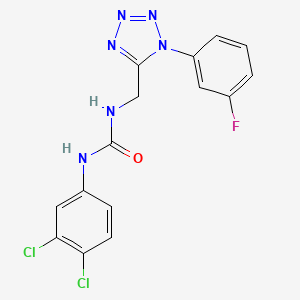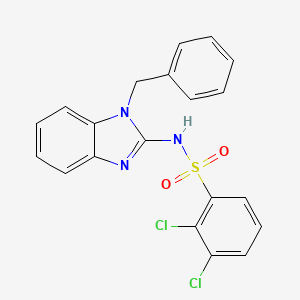
3-methyl-8-(4-methylpiperidin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-methyl-8-(4-methylpiperidin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione" is a derivative of the purine-2,6-dione class, which is known for its diverse biological activities. The purine scaffold is a recurrent motif in pharmaceutical chemistry, often associated with a wide range of therapeutic properties, including analgesic, anti-inflammatory, and inhibitory activities against various enzymes such as dipeptidyl peptidase IV (DPP-IV) . The presence of a 4-methylpiperidinyl group suggests potential interactions with biological targets, possibly influencing the central nervous system, as seen in other compounds with similar structures .
Synthesis Analysis
The synthesis of purine derivatives often involves multi-step reactions, starting from simpler purine precursors. For instance, the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives with various substituents at the N-1 and N-7 positions has been reported, which involves characterizing the compounds using NMR and ESI MS data . Although the specific synthesis route for the compound is not detailed in the provided papers, similar methodologies could be applied, such as intramolecular alkylation and subsequent modifications to introduce the desired substituents .
Molecular Structure Analysis
X-ray diffraction methods are commonly used to analyze the molecular structure of purine derivatives. For example, the spontaneous resolution of Methyprylon into its optical isomers and the investigation of mixed crystals using X-ray structure analysis provide insights into the molecular shape and occupation factors of asymmetric sites . Similarly, the crystal structure of related compounds can reveal the conformation of molecules, the type of interactions present, and the orientation of substituents, which are crucial for understanding the binding to biological targets .
Chemical Reactions Analysis
Purine derivatives undergo various chemical reactions, including ionization and methylation. The ionization of purine-6,8-diones depends on the substituents present, with anions typically forming by proton loss from position 9. Methylation reactions are influenced by steric factors, with methylation of monoanions and dianions following the sequence of proton attachment . These reactions are essential for modifying the biological activity and pharmacokinetic properties of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are influenced by their molecular structure. The introduction of different substituents can modify the affinity for receptors, as seen in the case of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, which exhibit a range of activities at serotoninergic and dopaminergic receptors . The crystal packing, hydrogen bonding, and electrostatic and dispersion energy contributions are key factors that determine the stability and interactions of these molecules . These properties are crucial for the design of new materials and for understanding the pharmacodynamics of the compounds.
属性
IUPAC Name |
3-methyl-8-(4-methylpiperidin-1-yl)-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-8-11-24(12-9-14)19-21-17-16(18(26)22-20(27)23(17)2)25(19)13-10-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOUJXQCMHZXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-(4-methylpiperidin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-(4-fluorophenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2529379.png)
![Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2529380.png)
![N-butyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2529381.png)
![ethyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-1H-indole-2-carboxylate](/img/structure/B2529383.png)

![3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2529385.png)
